2-Bromo-4-(difluoromethoxy)thiophenol
Description
2-Bromo-4-(difluoromethoxy)thiophenol is a halogenated thiophenol derivative featuring a bromine atom at the 2-position and a difluoromethoxy group (-OCF₂H) at the 4-position of the thiophene ring. The thiophenol (-SH) functional group confers nucleophilic reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions, pharmaceutical intermediates, and materials science.
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-5-3-4(11-7(9)10)1-2-6(5)12/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAASOHGXLAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethoxy)thiophenol typically involves the bromination of thiophenol derivatives. One common method is the reaction of 2-bromothiophenol with difluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the bromination process.
Industrial Production Methods
Industrial production of 2-Bromo-4-(difluoromethoxy)thiophenol may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the production rate and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)thiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenols.
Oxidation Reactions: Products include sulfonic acids and sulfoxides.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
Organic Chemistry
In organic chemistry, 2-Bromo-4-(difluoromethoxy)thiophenol serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create a variety of derivatives that can be tailored for specific applications.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential use in drug development. Its structure enables it to interact with biological targets, making it suitable for:
- Enzyme Inhibition Studies : 2-Bromo-4-(difluoromethoxy)thiophenol can form covalent bonds with thiol groups in proteins, which is valuable for studying enzyme mechanisms and designing inhibitors for therapeutic applications.
- Anticancer Research : Preliminary studies suggest that this compound may exhibit biological activity relevant to cancer treatment, warranting further investigation into its mechanisms and efficacy.
Material Science
In material science, the unique properties of 2-Bromo-4-(difluoromethoxy)thiophenol make it a candidate for developing specialty chemicals. Its difluoromethoxy group enhances its lipophilicity, potentially improving the performance of materials in various applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)thiophenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional differences between 2-Bromo-4-(difluoromethoxy)thiophenol and analogous compounds:
Substituent Effects and Reactivity
- Halogen Influence: Bromine at position 2 enhances electrophilic substitution reactivity in all compounds. However, in the target compound, the thiophenol core increases nucleophilicity compared to acetophenone () or phenol () derivatives.
- Oxyfluoro Groups: The difluoromethoxy (-OCF₂H) group in the target compound offers moderate electron-withdrawing effects and improved metabolic stability compared to methoxy (-OCH₃) in 2-Bromo-4'-methoxyacetophenone . In contrast, trifluoromethoxy (-OCF₃) in ’s aniline derivative provides stronger electron withdrawal, favoring applications in drug design .
- Aromatic Core: Thiophenol’s sulfur-containing ring (vs. benzene in acetophenone or aniline derivatives) enhances conjugation and alters redox properties, making it suitable for materials science applications similar to thiophenecarboxylates in .
Research Findings and Trends
- Synthetic Utility: Thiophenols are increasingly favored over phenols in cross-coupling reactions due to higher stability of sulfur-metal bonds .
- Fluorinated Groups : Difluoromethoxy and trifluoromethoxy substituents are critical in medicinal chemistry for tuning lipophilicity and bioavailability, as seen in and .
- Safety Considerations: Thiophenols require stringent handling protocols compared to acetophenones or esters, aligning with safety notes in .
Biological Activity
2-Bromo-4-(difluoromethoxy)thiophenol (CAS No. 1805527-90-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-Bromo-4-(difluoromethoxy)thiophenol can be represented as follows:
- Molecular Formula : CHBrFOS
- Molecular Weight : 267.08 g/mol
Biological Activity Overview
The biological activity of 2-Bromo-4-(difluoromethoxy)thiophenol is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity and may influence the compound's pharmacokinetics and pharmacodynamics.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted the following biological activities associated with 2-Bromo-4-(difluoromethoxy)thiophenol:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
Case Studies
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Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of several thiophenol derivatives, including 2-Bromo-4-(difluoromethoxy)thiophenol, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Cancer Cell Line Study
- In vitro studies on human breast cancer cell lines demonstrated that treatment with 2-Bromo-4-(difluoromethoxy)thiophenol resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
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Inflammation Model
- In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting a potential therapeutic role in inflammatory diseases.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
